1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
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Description
1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds with structures similar to 1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide have been studied for their antiviral properties. Indole derivatives, for instance, have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be designed to target specific viral enzymes or replication mechanisms, offering a new avenue for antiviral drug development.
Anti-inflammatory Properties
The indole scaffold, which shares some structural features with our compound, is known for its anti-inflammatory effects . This suggests that 1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide could be modified to enhance its binding affinity to inflammatory mediators, potentially leading to new anti-inflammatory medications.
Anticancer Applications
Many heterocyclic compounds, including those with indole and imidazole rings, exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis . The compound may be researched for its ability to inhibit cancer cell growth or to act as a carrier for targeted drug delivery systems.
Antidiabetic Potential
Indole derivatives have been associated with antidiabetic effects, suggesting that similar compounds could regulate glucose metabolism or insulin sensitivity . Research into the compound’s interaction with diabetic pathways could unveil new treatments for diabetes.
Agricultural Use
Indole-3-acetic acid, an indole derivative, is a plant hormone involved in growth and development . Analogous compounds, including our subject compound, might be synthesized to regulate plant growth or to act as herbicides or pesticides.
properties
IUPAC Name |
1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-14(21)5-4-13(19-20)16(22)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h2-8,10H,9H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWZCVPNCNAYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.